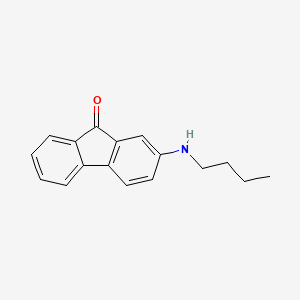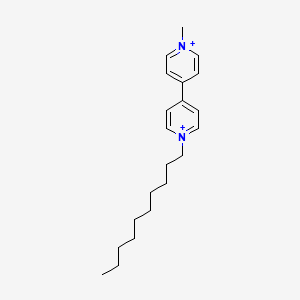
1-Decyl-1'-methyl-4,4'-bipyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The structure of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium consists of two pyridine rings connected by a decyl chain and a methyl group, making it a versatile molecule for various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium typically involves the reaction of 4,4’-bipyridine with decyl bromide and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the bipyridinium core, which can participate in electron transfer processes .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium cyanide under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium dioxides, while reduction can produce bipyridinium hydrides. Substitution reactions can introduce various functional groups into the bipyridinium core, leading to a wide range of derivatives .
科学的研究の応用
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium has numerous applications in scientific research:
作用機序
The mechanism of action of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium involves its ability to undergo redox reactions, which can alter its electronic properties and interactions with other molecules. The bipyridinium core can accept and donate electrons, making it a versatile compound for various applications. The decyl and methyl groups enhance its solubility and stability, allowing it to interact with different molecular targets and pathways .
類似化合物との比較
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium can be compared with other bipyridinium compounds such as:
1,1’-Dimethyl-4,4’-bipyridinium: Known for its use in electrochromic devices and as a redox-active compound.
1-Decyl-4,4’-bipyridinium: Similar in structure but lacks the methyl group, which can affect its solubility and reactivity.
1-Methyl-4,4’-bipyridinium: Used in various electrochemical applications but has different solubility and stability properties compared to 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium.
The uniqueness of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium lies in its combination of the decyl and methyl groups, which enhance its solubility, stability, and versatility in various applications .
特性
CAS番号 |
105834-94-4 |
|---|---|
分子式 |
C21H32N2+2 |
分子量 |
312.5 g/mol |
IUPAC名 |
1-decyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C21H32N2/c1-3-4-5-6-7-8-9-10-15-23-18-13-21(14-19-23)20-11-16-22(2)17-12-20/h11-14,16-19H,3-10,15H2,1-2H3/q+2 |
InChIキー |
BMVIWORTWYLPEZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)


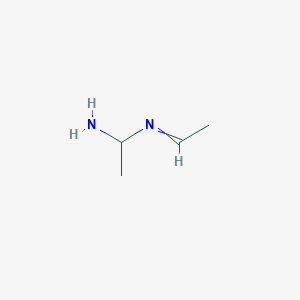
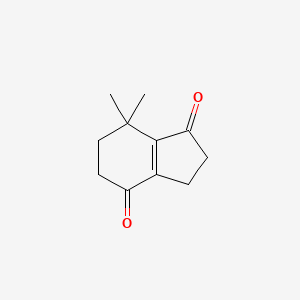
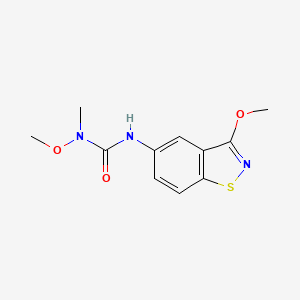
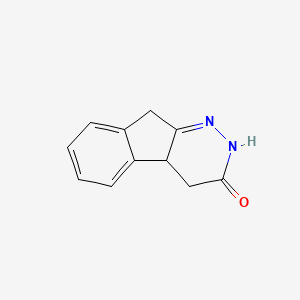
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
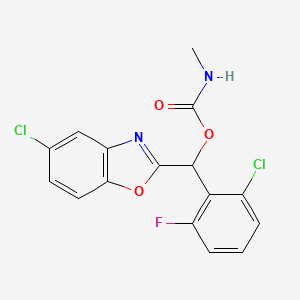
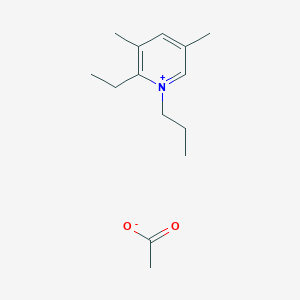
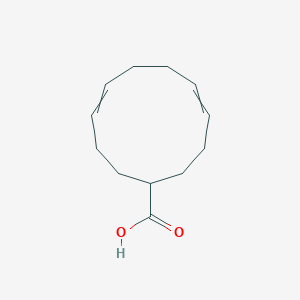
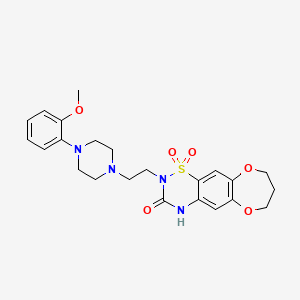
![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
